molecular formula C15H18N2O2S B2960382 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 1706061-59-7

1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2960382
CAS No.: 1706061-59-7
M. Wt: 290.38
InChI Key: GNAWKHLYYYETDE-UHFFFAOYSA-N
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Description

1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone is a complex organic compound that features a unique combination of furan, thiazepane, and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the furan and pyrrole intermediates, followed by their coupling with a thiazepane derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran. The reaction temperature is usually maintained between 0°C and 100°C, depending on the specific steps involved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazepane ring can be reduced to form thiazolidines.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Furanones.

    Reduction: Thiazolidines.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan, thiazepane, and pyrrole rings can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

    1-(furan-2-yl)-2-(1H-pyrrol-1-yl)ethanone: Lacks the thiazepane ring, which may result in different chemical and biological properties.

    1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone: Lacks the pyrrole ring, which may affect its reactivity and applications.

    1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-imidazol-1-yl)ethanone:

Uniqueness: 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone is unique due to the presence of all three rings (furan, thiazepane, and pyrrole) in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-15(12-16-6-1-2-7-16)17-8-5-14(20-11-9-17)13-4-3-10-19-13/h1-4,6-7,10,14H,5,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAWKHLYYYETDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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